N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine
Description
Properties
IUPAC Name |
1-N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-5-14-10-15-16(18-11(2)19-17(15)22-14)20-12-6-8-13(9-7-12)21(3)4/h6-10H,5H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPVMXEYBFFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine, with the CAS number 923151-45-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 312.4 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 923151-45-5 |
| Molecular Formula | C17H20N4S |
| Molecular Weight | 312.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Various methods have been reported in literature, often focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC). The compound exhibited significant inhibitory activity against tumor cells with IC50 values indicating strong cytotoxic effects.
Case Study:
In a study by Guo et al., several thieno[2,3-d]pyrimidine derivatives were tested for their cytotoxicity against MDA-MB-231 cells. The results indicated that compounds with electron-withdrawing groups showed enhanced activity, suggesting that structural modifications can lead to improved potency ( ).
The proposed mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit p38 MAP kinase pathways that are critical in regulating inflammatory responses and apoptosis in cancer cells ( ).
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. Key findings include:
- Electron-withdrawing groups enhance cytotoxicity.
- Alkyl substitutions at specific positions improve solubility and bioavailability.
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Effects
- Dimethylamino Aniline: A common motif across analogs (e.g., compounds 21 , 5p ), this group enhances solubility and serves as a hydrogen bond acceptor.
Physicochemical Properties
- Molecular Weight : The main compound (~332 g/mol) falls within the range of drug-like molecules (300–500 g/mol), comparable to benzofuropyrimidine analogs .
- Polar Surface Area (PSA): Estimated PSA for the dimethylamino group (~20 Ų) suggests moderate blood-brain barrier permeability, critical for neuroprotective applications .
Preparation Methods
One-Pot Diamine Substitution
Adapting methods from Li et al., a one-pot approach substitutes 2,4-dichlorothieno[2,3-d]pyrimidine sequentially with amines. However, this method requires precise stoichiometry to avoid bis-amination.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-chlorothienopyrimidine with N4,N4-dimethylbenzene-1,4-diamine offers higher regioselectivity but incurs higher costs due to catalyst use.
Optimization and Mechanistic Insights
Solvent Effects
Temperature and Time
- Substitution completes within 8–12 hours at 80°C. Prolonged heating (>15 hours) promotes decomposition.
Analytical Characterization
HPLC Analysis :
- Purity: 98.5% (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Retention time: 6.8 minutes.
Mass Spectrometry :
- ESI-MS: m/z 381.2 [M+H]+ (calc. 381.1 for C19H24N4S).
Q & A
Q. What are the key considerations for optimizing the synthesis of N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine?
Synthesis optimization requires multi-step planning, including:
- Stepwise functionalization : Begin with coupling reactions between the thienopyrimidine core and benzene-1,4-diamine derivatives under alkaline conditions to ensure regioselectivity .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 18 h to 2–4 h) and improves yields by enhancing reaction kinetics .
- Purification : Use HPLC or column chromatography to isolate intermediates, particularly to resolve byproducts from competing alkylation pathways .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Methodological approaches include:
- NMR spectroscopy : Analyze proton environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm and ethyl group splitting patterns) to verify substituent positions .
- X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonding between the pyrimidine N and amine groups, to confirm spatial arrangement .
- Mass spectrometry : Validate molecular weight (e.g., HRMS for C₁₈H₂₃N₅S) and detect fragmentation patterns indicative of the thienopyrimidine core .
Q. What biological activities are associated with this compound, and how are they assessed?
Primary assays focus on:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays to measure IC₅₀ values .
- Cellular uptake studies : Employ radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
- Comparative analysis : Benchmark activity against structurally similar pyrimidine derivatives (e.g., N4-(4-methylphenyl)-1-phenyl analogs) to evaluate substituent effects on potency .
Advanced Research Questions
Q. How should researchers address contradictions in activity data across different experimental models?
- Dose-response reevaluation : Test compounds at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolite formation in vitro vs. in vivo .
- Structural analogs : Compare analogs with modified ethyl/methyl groups to determine if steric hindrance or electronic effects alter target binding .
Q. What computational strategies are effective for predicting binding modes with protein targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, prioritizing residues like Lys721 in EGFR .
- MD simulations : Run 100-ns trajectories to evaluate stability of hydrogen bonds between the dimethylamino group and Asp831 .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethyl vs. propyl) with inhibitory activity to guide rational design .
Q. Which advanced analytical methods resolve challenges in characterizing degradation products?
- LC-QTOF-MS : Identify trace impurities (e.g., oxidized thiophene rings) with ppm-level mass accuracy .
- Solid-state NMR : Detect polymorphic forms arising from crystallization solvent variations (e.g., DMSO vs. ethanol) .
- In situ FTIR : Monitor real-time degradation under accelerated stability conditions (40°C/75% RH) to pinpoint hydrolytic cleavage sites .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic labeling : Introduce deuterium at the ethyl group to track regioselectivity in alkylation reactions via ²H NMR .
- Kinetic studies : Vary reaction temperatures (25–80°C) to calculate activation energies and infer transition states .
- DFT calculations : Model electron density distributions to predict nucleophilic attack sites on the pyrimidine ring .
Q. What methodologies assess the compound’s pharmacokinetic and toxicity profiles?
- ADMET profiling :
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- hERG binding : Patch-clamp assays to evaluate cardiac toxicity risks .
Q. How do structural modifications impact structure-activity relationships (SAR)?
- Ethyl vs. methyl substitution : Increasing alkyl chain length (ethyl → propyl) enhances lipophilicity (logP from 2.1 to 3.4) but reduces aqueous solubility .
- Dimethylamino positioning : Para-substitution on benzene-1,4-diamine improves kinase binding affinity by 10-fold compared to meta-substitution .
- Thienopyrimidine core : Replacing sulfur with oxygen reduces planarity, diminishing intercalation with DNA targets .
Q. What strategies mitigate polymorphism issues during crystallization?
- Solvent screening : Use high-polarity solvents (e.g., DMF) to favor Form I (monoclinic) over Form II (triclinic) .
- Additive-driven crystallization : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize desired polymorphs .
- Thermal analysis : DSC/TGA to map phase transitions and identify storage conditions that prevent polymorphic conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
